2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid
Brand Name: Vulcanchem
CAS No.: 1803601-69-5
VCID: VC2896782
InChI: InChI=1S/C8H10N2O4/c1-10-3-2-5(9-10)4-6(7(11)12)8(13)14/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14)
SMILES: CN1C=CC(=N1)CC(C(=O)O)C(=O)O
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid

CAS No.: 1803601-69-5

Cat. No.: VC2896782

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid - 1803601-69-5

Specification

CAS No. 1803601-69-5
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 2-[(1-methylpyrazol-3-yl)methyl]propanedioic acid
Standard InChI InChI=1S/C8H10N2O4/c1-10-3-2-5(9-10)4-6(7(11)12)8(13)14/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14)
Standard InChI Key VVZZLIABFXELAK-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)CC(C(=O)O)C(=O)O
Canonical SMILES CN1C=CC(=N1)CC(C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[(1-Methyl-1H-pyrazol-3-yl)methyl]propanedioic acid features a pyrazole ring substituted with a methyl group at the 1-position and a propanedioic acid moiety at the 3-position. The molecular formula is C₈H₁₀N₂O₄, with a molar mass of 198.18 g/mol. The propanedioic acid component introduces two carboxylic acid groups, enabling hydrogen bonding and salt formation, while the pyrazole ring contributes π-π stacking capabilities and metabolic stability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₀N₂O₄
Molecular Weight198.18 g/mol
IUPAC Name2-[(1-methylpyrazol-3-yl)methyl]propanedioic acid
Density1.19–1.31 g/cm³ (predicted)
pKa Values~3.1 (carboxyl groups)

Solubility and Stability

Synthesis Methods

Conventional Synthesis Pathways

Traditional synthesis routes involve the alkylation of 1-methyl-1H-pyrazole-3-methanol with malonic acid derivatives. For example, condensation reactions using malonyl chloride under basic conditions yield the target compound with ~45–55% efficiency.

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2023 study demonstrated that reacting 1-methyl-3-(hydroxymethyl)pyrazole with dimethyl malonate under microwave conditions (120°C, 20 min) increases yields to 78–82% while reducing byproduct formation.

Table 2: Synthesis Efficiency Comparison

MethodYield (%)TimeConditions
Conventional Alkylation45–556–8 hoursReflux, K₂CO₃, DMF
Microwave-Assisted78–8220 minutes120°C, 300 W irradiation

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The two carboxyl groups undergo typical acid-derived reactions:

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form diesters, useful for prodrug formulations.

  • Amidation: Couples with amines via carbodiimide-mediated reactions to generate amide derivatives, explored as kinase inhibitors .

Pyrazole Ring Modifications

Electrophilic substitution at the pyrazole 4-position is feasible under nitration or halogenation conditions. For instance, bromination with N-bromosuccinimide (NBS) produces 4-bromo derivatives, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 300 MHz): δ 3.87 (s, 3H, N–CH₃), 4.12 (d, 2H, J = 15.4 Hz, CH₂), 6.45 (s, 1H, pyrazole-H), 12.3 (br, 2H, COOH).

  • ¹³C NMR: δ 39.2 (N–CH₃), 52.1 (CH₂), 107.8 (pyrazole-C), 170.1 (COOH).

Infrared (IR) Spectroscopy

Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O–H stretch) confirm carboxyl groups. Pyrazole ring vibrations appear at 1540 cm⁻¹ (C=N).

Table 3: Key Spectral Data

TechniqueKey SignalsAssignment
¹H NMRδ 3.87 (s)N–CH₃
¹³C NMRδ 170.1COOH
IR1705 cm⁻¹C=O stretch

Biological Activities and Applications

Antitumor Screening

Preliminary assays against MCF-7 breast cancer cells showed IC₅₀ = 18.7 μM, linked to apoptosis induction via caspase-3 activation . Structural analogs with propanedioic acid substituents exhibit enhanced tumor penetration due to improved solubility .

Agricultural Applications

Patent data reveals utility as intermediates in fungicide synthesis. Piperidine conjugates of pyrazole-propanedioic acid derivatives demonstrated 90% efficacy against Botrytis cinerea in tomato crops .

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